molecular formula C9H4BrCl2NS B13983859 4-Bromo-2-(3,4-dichlorophenyl)thiazole

4-Bromo-2-(3,4-dichlorophenyl)thiazole

Cat. No.: B13983859
M. Wt: 309.01 g/mol
InChI Key: RRVJXESWZYMEFG-UHFFFAOYSA-N
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Description

4-Bromo-2-(3,4-dichlorophenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 4-position and a 3,4-dichlorophenyl group at the 2-position. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3,4-dichlorophenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dichlorophenyl isothiocyanate with 2-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3,4-dichlorophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups .

Scientific Research Applications

4-Bromo-2-(3,4-dichlorophenyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3,4-dichlorophenyl)thiazole involves its interaction with specific molecular targets. For example, it may inhibit bacterial enzymes or interfere with cancer cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H4BrCl2NS

Molecular Weight

309.01 g/mol

IUPAC Name

4-bromo-2-(3,4-dichlorophenyl)-1,3-thiazole

InChI

InChI=1S/C9H4BrCl2NS/c10-8-4-14-9(13-8)5-1-2-6(11)7(12)3-5/h1-4H

InChI Key

RRVJXESWZYMEFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CS2)Br)Cl)Cl

Origin of Product

United States

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